molecular formula C6H6F5NS B1273056 4-Aminophenylsulfur Pentafluoride CAS No. 2993-24-0

4-Aminophenylsulfur Pentafluoride

Cat. No. B1273056
CAS RN: 2993-24-0
M. Wt: 219.18 g/mol
InChI Key: MZGZUHNSMNNSRJ-UHFFFAOYSA-N
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Description

4-Aminophenylsulfur pentafluoride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of its chemistry. The first paper discusses novel amino acids designed for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The second paper examines the molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones, which are compounds related to 4-aminophenylsulfur pentafluoride in that they contain an aminophenyl moiety linked to a sulfur-containing group .

Synthesis Analysis

The synthesis of related compounds involves bioorthogonal reactions, which are a class of reactions that can be performed in living organisms without affecting native biochemical pathways. The paper describes the synthesis of novel amino acids that contain functional groups capable of undergoing Suzuki and Sonogashira reactions in water . These reactions are used to introduce various substituents into the amino acid structures, which can be useful for further functionalization or for studying biological systems.

Molecular Structure Analysis

The molecular structure of 4-aminophenylsulfur pentafluoride is not directly provided, but the structure of related 4-aminophenyl sulfones is discussed. These molecules exhibit charge redistribution, with electronic charge transfer from the amino to the sulfonyl group, leading to structural distortions such as shortening of C–N and C–S distances. The geometrical constancy of the p-aminophenylsulfonyl moiety is noted, despite the ability of the p-X-phenyl group to modulate the properties of the entire molecule .

Chemical Reactions Analysis

The bioorthogonal reactions described in the first paper, such as the Suzuki and Sonogashira reactions, are relevant to the chemical reactions analysis of 4-aminophenylsulfur pentafluoride. These reactions are known for their high specificity and rapidity, which make them suitable for modifying compounds like 4-aminophenylsulfur pentafluoride in aqueous environments, potentially leading to a variety of derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenylsulfur pentafluoride can be inferred from the related sulfones discussed in the second paper. The electronic effects of substituents on the phenyl ring are transmitted to the SO2 group, which can modulate the properties of the terminal amino group. The presence of hydrogen bonds in the crystal packing of these sulfones suggests that similar interactions could be expected in 4-aminophenylsulfur pentafluoride, affecting its physical properties such as solubility and melting point . The weak and similar nature of these hydrogen bonds to those found in p-nitroaniline derivatives indicates that 4-aminophenylsulfur pentafluoride may also form weak intermolecular interactions.

Scientific Research Applications

Catalyst-free Self-healing Elastomers

4-Aminophenylsulfur pentafluoride has been effectively used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate remarkable self-healing efficiency at room temperature without any catalyst or external intervention. This characteristic is attributed to the aromatic disulfide metathesis that occurs at room temperature (Rekondo et al., 2014).

Advancements in “Super-Trifluoromethyl” Arene Chemistry

The compound is a key component in the first practical method for producing various arylsulfur pentafluorides. This advancement has opened up new possibilities in fields like medicine, agrochemicals, and other material sciences. The method significantly enhances the electronegativity and lipophilicity of the compounds, making them highly desirable for various applications (Umemoto et al., 2012).

Innovations in Polymer Chemistry

4-Aminophenylsulfur pentafluoride is instrumental in the creation of novel polymers with unique properties. For example, it has been used as a hardener in the development of reprocessable, repairable, and recyclable epoxy networks. These materials exhibit a mechanochromic effect, where they change color in response to mechanical stress, offering potential applications in smart materials and sensors (Luzuriaga et al., 2016).

Development of Sulfonated Nanofiltration Membranes

In the field of environmental engineering, 4-Aminophenylsulfur pentafluoride derivatives have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in water purification technologies (Liu et al., 2012).

Safety And Hazards

4-Aminophenylsulfur Pentafluoride is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

4-Aminophenylsulfur Pentafluoride can be used as a derivative for N-alkylation reactions . Its highly stable pentafluoro group makes it a potential candidate for use in the development of new pesticides .

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZUHNSMNNSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381310
Record name 4-Aminophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenylsulfur Pentafluoride

CAS RN

2993-24-0
Record name 4-Aminophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminophenyl)sulfur pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tin(II) chloride (1465 g., 7.73 mol) in concentrated (32 percent) aqueous HCl solution was heated with stirring to 80° C. and then, with ice cooling, 4-nitrophenylsulfur pentafluoride (584 g., 2.344 mol) was introduced in 8 portions over the course of 1 h. The internal temperature was kept below 100° C. during this. Subsequently, the mixture was stirred at an internal temperature of 85° C. for 1.5 h and then cooled to 45° C. over the course of a further hour. A mixture of ice (12 kg), NaOH (2 kg) and dichloromethane (1.5 l) was prepared and added to the reaction mixture with vigorous stirring. The phases were separated, the aqueous phase was extracted 3 times with 1 l of dichloromethane each time, and the combined organic phases were dried over Na2SO4 and evaporated in vacuo. 510 g (99%) of 4-aminophenylsulfur pentafluoride were obtained as a pale yellow crystalline powder, m.p. 63-65° C. (Bowden, R. D., Comina, P. J., Greenhall, M. P., Kariuki, B. M., Loveday, A., Philip, D. Tetrahedron 2000, 56, 3399: 56-59° C.).
Quantity
1465 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
584 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aminophenylsulfur Pentafluoride
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4-Aminophenylsulfur Pentafluoride
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Citations

For This Compound
5
Citations
EL Nava, A Jesih, E Goreshnik - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C6H6F5NS, the environment of the S atom is roughly octahedral. The axial F—S bond appears slightly elongated with respect to the four equatorial F—S bonds. …
Number of citations: 1 scripts.iucr.org
JS Poh, DL Browne, SV Ley - 2015 - repository.cam.ac.uk
… ) after silica gel column chromatography (eluent: 10% EtOAc/hexane) following the general procedure for the telescoped synthesis of pyrazoles using 4-aminophenylsulfur pentafluoride …
Number of citations: 2 www.repository.cam.ac.uk
J Du - 2016 - research-repository.st-andrews.ac …
The major aim of research reported on this thesis uses X-ray crystallography to investigate the structural features of a series of pentafluorosulfuranyl (SF₅) containing aromatic …
Y Fujiwara - Science “Summer” Seminar - tcichemicals.com
15 4-hydroxy tamoxifen, activates metabolite of drug for cancer treatment called tamoxifen, have 4-hydroxy group as well as resveratrol. However, all of bioactivities of resveratrol could …
Number of citations: 0 www.tcichemicals.com
A Jesih, E Goreshnik
Number of citations: 0

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